Methyl 7-bromo-4-oxochromane-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 7-bromo-4-oxo-2,3-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)8-5-16-9-4-6(12)2-3-7(9)10(8)13/h2-4,8H,5H2,1H3 |
InChI Key |
KQIHELNUYXRDJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Methyl 7 Bromo 4 Oxochromane 3 Carboxylate
Reactions Involving the Bromine Substituent
The bromine atom attached to the aromatic ring at position 7 is a key handle for introducing structural diversity, primarily through metal-catalyzed cross-coupling reactions.
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the electron-rich benzene (B151609) ring of the chromanone core is generally challenging and not a commonly employed transformation pathway. Such reactions typically require harsh conditions, including high temperatures and highly activated substrates or very strong nucleophiles, and are often outcompeted by more efficient metal-catalyzed methods.
Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the 7-position of the chromanone ring, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating a new carbon-carbon bond by coupling the 7-bromo position with an aryl or vinyl boronic acid. The reaction, catalyzed by a palladium complex, is a standard procedure for synthesizing 7-arylchromone derivatives. researchgate.netrsc.org The versatility of this reaction allows for the introduction of a wide array of substituted phenyl groups and other aromatic systems. nih.govnih.govuwindsor.ca
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the 7-bromo substituent with an alkene. mdpi.comorganic-chemistry.org This transformation typically yields products with an E configuration at the newly formed double bond and is highly effective for the vinylation or arylation of olefins. thieme-connect.deresearchgate.net
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond at the 7-position, the Buchwald-Hartwig amination is employed. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, including various heterocyclic amines. nih.govresearchgate.net The choice of phosphine (B1218219) ligand is crucial for the reaction's success and scope. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 7-bromo position and a terminal alkyne. wikipedia.org The process is co-catalyzed by palladium and copper(I) complexes and is highly effective for the alkynylation of bromochromones, proceeding with efficiency comparable to that of iodo derivatives. organic-chemistry.orglibretexts.orgresearchgate.net
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 7-Aryl/Vinyl-4-oxochromane |
| Heck Reaction | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | 7-Alkenyl-4-oxochromane |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Base | 7-Amino-4-oxochromane |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 7-Alkynyl-4-oxochromane |
Transformations of the 4-Oxo Group
The ketone at the 4-position is susceptible to both reduction and nucleophilic attack, leading to a variety of important derivatives.
The 4-oxo group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is highly chemoselective, leaving the ester and aryl bromide functionalities intact, and results in the formation of methyl 7-bromo-4-hydroxychromane-3-carboxylate. The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would lead to the concurrent reduction of both the ketone and the 3-carboxylate ester group.
The carbonyl group readily undergoes condensation reactions with various nucleophiles.
Reaction with Hydroxylamine (B1172632): Treatment with hydroxylamine hydrochloride yields a 4-oxime derivative. In some cases, such intermediates can undergo further rearrangement; for instance, related 3-formylcoumarins have been shown to cyclize into isoxazole (B147169) systems upon reaction with hydroxylamine. orientjchem.org
Knoevenagel Condensation: This reaction involves the condensation of the 4-oxo group with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.orgmychemblog.com Catalyzed by a weak base, this reaction results in the formation of a new carbon-carbon double bond, yielding a 4-alkylidenechromane derivative. organic-chemistry.orgthermofisher.com
Reactivity at the 3-Carboxylate Position
Ester Hydrolysis and Transesterification
The methyl ester group in Methyl 7-bromo-4-oxochromane-3-carboxylate is susceptible to both hydrolysis and transesterification reactions, common transformations for esters.
Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-bromo-4-oxochromane-3-carboxylic acid. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt can then be protonated in a separate acidic workup step to yield the free carboxylic acid. Acid-catalyzed hydrolysis, typically employing a strong acid such as sulfuric acid in the presence of water, is an equilibrium process that can be driven to completion by using an excess of water. aklectures.comresearchgate.net Given that the molecule is a β-keto acid, the product of hydrolysis is susceptible to decarboxylation, especially upon heating, to yield 7-bromo-chroman-4-one. aklectures.comyoutube.com
Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This reaction can be catalyzed by either acids or bases in the presence of an alcohol. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with ethanol (B145695) in the presence of an acid or a base catalyst would yield Ethyl 7-bromo-4-oxochromane-3-carboxylate. masterorganicchemistry.com The choice of catalyst is crucial; using an alkoxide base that corresponds to the alcohol (e.g., sodium ethoxide with ethanol) prevents unwanted side reactions. libretexts.orglibretexts.org Lipase-mediated transesterification offers a milder, more selective alternative to chemical catalysis. rsc.org
| Reaction | Reagents | Product | General Conditions |
| Ester Hydrolysis | NaOH (aq), then H₃O⁺ | 7-bromo-4-oxochromane-3-carboxylic acid | Basic conditions, often at elevated temperatures. aklectures.comresearchgate.net |
| Transesterification | R'OH, Acid or Base catalyst | This compound | Anhydrous conditions, often with the alcohol as the solvent. masterorganicchemistry.comrsc.org |
Functionalization via Alpha-Carbon Chemistry
The carbon atom situated between the two carbonyl groups (the α-carbon) of the β-keto ester moiety is highly activated and serves as a key site for functionalization. The acidity of the α-hydrogen makes it readily removable by a base to form a stabilized enolate, which can then act as a nucleophile in a variety of reactions. msu.edu
Alkylation: The enolate generated from this compound can be alkylated by reacting it with alkyl halides. This reaction allows for the introduction of a wide range of alkyl or substituted alkyl groups at the C3 position. The choice of base and reaction conditions is critical to control the extent of alkylation and prevent side reactions. aklectures.comnih.gov
Condensation Reactions: The α-carbon can also participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, with aldehydes and ketones. These reactions, typically base-catalyzed, lead to the formation of new carbon-carbon bonds and can be used to introduce diverse and complex substituents at the C3 position. libretexts.orglibretexts.org
| Reaction | Reagents | General Product Type | Key Intermediate |
| α-Alkylation | 1. Base (e.g., NaH, NaOEt) 2. R-X (Alkyl halide) | 3-Alkyl-7-bromo-4-oxochromane-3-carboxylate | Enolate |
| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., piperidine) | 3-(Substituted-methylene)-7-bromo-4-oxochromane-3-carboxylate | Enolate |
Ring System Modification and Functionalization
The chromanone ring system itself can be modified through various reactions, including substitutions on the aromatic ring and transformations involving the heterocyclic pyranone ring.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen and deactivated by the electron-withdrawing bromine atom and the carbonyl group of the chromanone system. The interplay of these directing effects governs the regioselectivity of substitution reactions. The ether oxygen is a strong activating group and directs incoming electrophiles to the ortho and para positions. The bromine atom is a deactivating but ortho, para-directing group. organicmystery.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.combyjus.com For instance, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group onto the aromatic ring, with the position of substitution dictated by the combined directing effects of the existing substituents. A Lewis acid catalyst is typically required for halogenation reactions like bromination or chlorination. libretexts.orgmasterorganicchemistry.com
Radical Annulation and Cascade Cyclizations
The chromanone framework can be synthesized and further functionalized through radical annulation and cascade cyclization reactions. researchgate.net While specific examples for this compound are not prevalent, related systems undergo such transformations. For instance, radical cascade reactions of 2-(allyloxy)arylaldehydes can be initiated by various radicals to construct the chroman-4-one skeleton. mdpi.com These types of reactions could potentially be adapted to further modify the existing chromanone ring or to build more complex fused-ring systems. Radical reactions are often initiated by radical initiators like AIBN in the presence of a radical propagator such as tributyltin hydride. uchicago.edulibretexts.org
Rearrangement and Skeletal Editing Processes
The chromanone skeleton can undergo rearrangement reactions under certain conditions, leading to different heterocyclic or carbocyclic structures. wikipedia.org While specific rearrangements for this exact molecule are not widely documented, related ketones can undergo reactions like the Favorskii rearrangement if a suitable leaving group is present on the α-carbon. msu.edu Additionally, acid-catalyzed rearrangements of related flavonoid structures are known, suggesting that under strong acidic conditions, the chromanone ring could potentially open and re-close to form isomeric structures. cambridgescholars.comyoutube.com
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations of this compound are generally well-understood from the study of its constituent functional groups.
Ester Hydrolysis and Transesterification: Basic hydrolysis proceeds through a classic nucleophilic acyl substitution (addition-elimination) mechanism, involving a tetrahedral intermediate. nih.gov Acid-catalyzed hydrolysis and transesterification also involve a tetrahedral intermediate, but the carbonyl group is first activated by protonation. masterorganicchemistry.com
Alpha-Carbon Functionalization: Reactions at the α-carbon proceed via the formation of a resonance-stabilized enolate. The nucleophilic character of this enolate is central to its reactions with electrophiles like alkyl halides or carbonyl compounds. msu.edu
Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity of the ring. byjus.comlibretexts.org
Radical Reactions: Radical transformations typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. The specific intermediates and pathways depend on the nature of the radical initiator and the substrate. libretexts.org
Rearrangements: The mechanisms of rearrangement reactions are diverse and can involve ionic or pericyclic pathways. For example, a pinacol-like rearrangement would proceed through a carbocation intermediate, while a sigmatropic rearrangement would involve a concerted cyclic transition state. wikipedia.orgmsu.eduyoutube.com
Computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the transition states and reaction energetics of these transformations, aiding in the prediction of product distributions and the design of new synthetic routes. mdpi.comacs.org
Reaction Mechanism Elucidation via Experimental Studies
Experimental investigations into the reactivity of 4-chromanones reveal that the primary sites for chemical transformation are the carbonyl group, the adjacent C3 position, and the aromatic ring. The presence of a bromine atom at the C7 position and a methyl carboxylate group at C3 significantly influences the regioselectivity and reaction pathways.
The C3 position, being adjacent to the electron-withdrawing carbonyl group, is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions. Radical reactions have emerged as a powerful tool for introducing substituents at the C3 position of 4-chromanones. For instance, radical cascade cyclizations of o-allyloxybenzaldehydes are a known strategy for synthesizing 3-substituted chroman-4-ones researchgate.net. While the target molecule already possesses a substituent at C3, this position can still be a site for further functionalization.
The carbonyl group at C4 undergoes typical ketone reactions. For example, reduction with agents like sodium borohydride would likely yield the corresponding alcohol, 8-bromo-6-chloro-2-pentylchroman-4-ol, as has been demonstrated with similar chromanones acs.org.
The bromine atom on the aromatic ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents at the C7 position.
Furthermore, the ester group at C3 can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then undergo further transformations. For instance, visible-light-mediated doubly decarboxylative Giese reactions have been reported for chromone-3-carboxylic acids to introduce alkyl substituents at the C2 position, forming 2-substituted-chroman-4-ones rsc.org.
Ring-opening reactions are also a possibility under certain conditions. Treatment of 3-formylchromones with nucleophiles like 2-hydroxyaniline can lead to the formation of chromanone adducts mdpi.com. While the target molecule is a chromanone, strong nucleophiles could potentially attack the carbonyl or the ester, leading to more complex transformations.
A plausible synthetic route to the parent 7-bromochroman-4-one (B108298) involves the hydrogenation of 7-bromo-4H-chromen-4-one using Wilkinson's catalyst chemicalbook.com. Introduction of the methyl carboxylate group at the C3 position could potentially be achieved through various methods, such as those described for the synthesis of ester-containing chroman-4-ones via cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates mdpi.com.
A summary of representative reactions for related 4-chromanone (B43037) systems is presented in Table 1.
| Reaction Type | Reactant(s) | Reagents and Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Radical C3-Functionalization | o-allyloxybenzaldehydes | Radical precursors (e.g., a-bromo ketones), photocatalyst, visible light | 3-Substituted chroman-4-ones | researchgate.net |
| Carbonyl Reduction | 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH4, MeOH/THF | 8-bromo-6-chloro-2-pentylchroman-4-ol | acs.org |
| Decarboxylative Alkylation | Chromone-3-carboxylic acids, N-(acyloxy)phthalimide | Photoredox catalyst, base, visible light | 2-Substituted-chroman-4-ones | rsc.org |
| Condensation | 7-Hydroxy-4-chromanone, Aldehydes | Base | 3-Benzylidenchroman-4-ones | researchgate.net |
| Hydrogenation | 7-Bromo-4H-chromen-4-one | Rh(PPh3)3Cl (Wilkinson's catalyst), H2 | 7-Bromochroman-4-one | chemicalbook.com |
| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, Oxalates | (NH4)2S2O8, DMSO-H2O, 90 °C | Ester-containing chroman-4-ones | mdpi.com |
Computational Approaches to Mechanistic Pathways
Computational chemistry provides a powerful lens through which the mechanistic pathways of this compound can be investigated, offering insights that complement experimental findings. Density Functional Theory (DFT) is a commonly employed method for studying the electronic structure, stability, and reactivity of chromanone derivatives tandfonline.comresearchgate.netrsc.org.
For the title compound, computational studies could elucidate several key aspects of its reactivity. By calculating the distribution of electron density and molecular electrostatic potential (MEP), regions susceptible to nucleophilic and electrophilic attack can be identified. The carbonyl oxygen is expected to be a region of high negative potential, while the carbonyl carbon and the carbon atom attached to the bromine will exhibit positive potential, marking them as electrophilic centers.
Frontier Molecular Orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the most likely sites for reaction. The LUMO is anticipated to be localized around the carbonyl group and the C2-C3 bond, indicating susceptibility to nucleophilic attack at these positions.
Transition state theory combined with DFT calculations can be used to map the potential energy surfaces of various reaction pathways. For instance, the mechanism of a nucleophilic addition to the carbonyl group or a substitution reaction at the C7 position could be modeled to determine the activation energies and identify the rate-determining steps. Such calculations have been used to confirm the stability of diastereomeric products in the synthesis of related chromanones acs.org.
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the molecule and its interactions with solvents or other reactants over time rsc.org. This would be particularly useful in understanding the stereoselectivity of reactions at the chiral C3 center.
Table 2 summarizes the types of computational data that can be generated to understand the mechanistic pathways of this compound, based on studies of analogous systems.
| Computational Method | Parameter/Analysis | Predicted Insight for this compound | Reference for Analogy |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identification of nucleophilic (e.g., carbonyl oxygen) and electrophilic (e.g., carbonyl carbon, C7) sites. | tandfonline.com |
| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Prediction of reactivity and sites for nucleophilic/electrophilic attack. | researchgate.net |
| DFT with Transition State Theory | Activation Energies (ΔG‡) | Determination of the feasibility and kinetics of different reaction pathways (e.g., nucleophilic addition, substitution). | acs.org |
| Molecular Dynamics (MD) | Conformational Analysis and RMSD/RMSF | Understanding of molecular flexibility and stability of reaction intermediates and products. | rsc.org |
| DFT | Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and hyperconjugative interactions influencing stability and reactivity. | tandfonline.com |
Spectroscopic and Structural Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and structural data for the chemical compound this compound. Despite extensive searches for its nuclear magnetic resonance (NMR), vibrational, and ultraviolet-visible (UV-Vis) spectra, specific experimental data necessary for a thorough analysis as requested could not be located.
The inquiry sought to build a detailed article based on the advanced spectroscopic and structural elucidation of this specific compound. The intended structure of the article was to include in-depth analysis of its ¹H and ¹³C NMR spectra, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), infrared and Raman vibrational data, and UV-Vis spectroscopic properties.
While information on structurally related compounds, such as various substituted chromanones, chromenes, and brominated coumarins, is available, these data are not directly applicable to this compound. Extrapolation from these related compounds would not provide the scientifically accurate and specific information required for a dedicated analysis of the target molecule.
The synthesis and characterization of analogous compounds have been reported in the literature. For instance, studies on methyl 2-(4-oxochroman-3-yl)acetate derivatives and 7-bromo-4-oxo-4H-chromene-3-carbaldehyde provide insights into the general spectroscopic features of the chromanone and brominated chromene systems. However, the precise influence of the bromine atom at the 7-position and the methyl carboxylate group at the 3-position on the spectroscopic properties of the chromane (B1220400) core can only be determined through direct experimental measurement.
At present, a publication containing a full and detailed spectroscopic work-up for this compound appears to be unavailable in the public domain. Therefore, the creation of a scientifically rigorous article focusing solely on this compound is not feasible.
Advanced Spectroscopic and Structural Elucidation of Methyl 7 Bromo 4 Oxochromane 3 Carboxylate
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
The electronic absorption properties of Methyl 7-bromo-4-oxochromane-3-carboxylate are dictated by the chromone (B188151) core, which constitutes the primary chromophore. This system, an aromatic ketone, typically exhibits electronic transitions in the ultraviolet-visible (UV-Vis) region. The key transitions arise from the promotion of electrons from lower-energy molecular orbitals (MOs) to higher-energy MOs.
The chromophore consists of a benzene (B151609) ring fused to a γ-pyrone ring. The electronic structure is characterized by π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the delocalized π-system of the bicyclic aromatic structure. The presence of the bromine atom at the 7-position and the methyl carboxylate group at the 3-position can influence the energy of these transitions through electronic effects. The bromine atom, with its lone pairs, can participate in resonance, acting as an auxochrome that may cause a bathochromic (red) shift in the absorption maxima.
The n → π* transition, which is formally forbidden and thus of lower intensity, involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This transition is characteristically observed in ketones and is sensitive to solvent polarity. While specific experimental UV-Vis data for the title compound is not detailed in the provided sources, related coumarin-based chromophores are noted for their strong absorption, which can extend into the visible range. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₁H₉BrO₄) is 284 g/mol , considering the major isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁶O. Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in a mass spectrum would appear as a pair of signals (M and M+2) of nearly equal intensity, a definitive signature for a monobrominated compound.
While specific experimental spectra were not available, a theoretical fragmentation pattern can be proposed based on the structure. Electron Ionization (EI) or Electrospray Ionization (ESI) could induce fragmentation at several key points. Common fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group (-OCH₃): Leading to a fragment ion at m/z [M-31]⁺.
Loss of the entire methyl carboxylate group (-COOCH₃): Resulting in a fragment at m/z [M-59]⁺.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for chromanone structures, involving the cleavage of the dihydropyrone ring.
Loss of a bromine radical (-Br): Giving a fragment at m/z [M-79/81]⁺.
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z (for ⁷⁹Br) |
|---|---|---|
| [M]⁺ | Molecular Ion | 284 |
| [M+2]⁺ | Molecular Ion (⁸¹Br isotope) | 286 |
| [M-31]⁺ | Loss of •OCH₃ | 253 |
| [M-59]⁺ | Loss of •COOCH₃ | 225 |
X-ray Crystallography for Solid-State Structure Determination
Although the specific crystal structure of this compound is not detailed in the provided results, extensive crystallographic data for the closely related compound, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde , offers significant insight into the expected solid-state properties. researchgate.netnih.gov This analogue shares the same 7-bromo-4-oxochromene core.
Analysis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde revealed that it crystallizes in the monoclinic system with the space group P2/c. researchgate.net The fundamental atoms of the molecule are essentially coplanar, indicating the rigidity of the fused ring system. researchgate.netnih.gov This planarity is a common feature in chromone derivatives. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₅BrO₃ |
| Formula Weight (g/mol) | 253.05 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 3.8580 (18) |
| b (Å) | 6.054 (4) |
| c (Å) | 37.268 (13) |
| β (°) | 90.39 (4) |
| Volume (ų) | 870.4 (8) |
| Z | 4 |
Molecular Conformation and Intermolecular Interactions
The molecular conformation of chromone derivatives is typically planar, a feature confirmed in the analogue 7-bromo-4-oxo-4H-chromene-3-carbaldehyde, where the non-hydrogen atoms show a root-mean-square deviation of only 0.0631 Å from the least-squares plane. researchgate.netnih.gov The most significant deviation from this plane was observed for the exocyclic formyl oxygen atom. researchgate.netnih.gov A similar planarity would be expected for the fused ring system of this compound.
In the crystal lattice of the analogue, intermolecular forces play a crucial role in stabilizing the structure. Molecules are linked into tapes through C—H⋯O hydrogen bonds. researchgate.netnih.gov These tapes are further assembled via stacking interactions, with a centroid-to-centroid distance of 3.858 (3) Å between adjacent pyran rings, ultimately forming supramolecular layers. researchgate.netnih.gov Similar weak intermolecular hydrogen bonds and π-π stacking interactions are anticipated to be dominant forces in the crystal packing of this compound, governing its solid-state architecture.
Halogen Bonding and Supramolecular Assembly
Halogen bonding is a significant noncovalent interaction in crystal engineering, where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site. mdpi.com The bromine atom at the 7-position of the chromone ring has the potential to engage in such interactions.
Theoretical and Computational Chemistry Studies of Methyl 7 Bromo 4 Oxochromane 3 Carboxylate
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy. For methyl 7-bromo-4-oxochromane-3-carboxylate, DFT calculations have been instrumental in understanding its fundamental characteristics.
Geometry Optimization and Energetic Analysis
The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the compound. The energetic analysis associated with this optimization yields the total energy of the molecule, a key indicator of its stability.
Vibrational Frequency Calculations and Mode Assignments
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. By analyzing the atomic displacements for each frequency, specific vibrational modes can be assigned to the calculated frequencies, aiding in the interpretation of experimental spectroscopic data.
NMR Chemical Shift Predictions (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. This theoretical prediction is invaluable for confirming the structure of newly synthesized compounds and for assigning signals in experimental NMR spectra. For this compound, GIAO calculations provide theoretical values for the 1H and 13C chemical shifts, which can be compared with experimental data to validate the molecular structure.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, a detailed analysis of its electronic structure provides insights into its chemical behavior.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps, Electron Delocalization)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these orbitals across the molecule also reveals regions of electron delocalization, which are important for understanding its electronic properties and potential reaction sites.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP surface is colored to indicate regions of different electrostatic potential. Electron-rich areas, which are susceptible to electrophilic attack, are typically shown in red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Neutral regions are generally green. For this compound, the MEP map highlights the electronegative oxygen atoms as regions of high negative potential and the hydrogen atoms as areas of positive potential, offering a guide to its intermolecular interactions and reactive sites.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized picture of electron density in a molecule, translating complex wavefunctions into familiar Lewis structures with bonding, lone pair, and antibonding orbitals. This analysis offers insights into charge distribution, hybridization, and intramolecular interactions that stabilize a molecule.
For chromone (B188151) derivatives, NBO analysis reveals significant delocalization of electron density, which is characteristic of aromatic systems. The interactions between donor (bonding or lone pair) and acceptor (antibonding) orbitals are quantified by second-order perturbation theory, with higher interaction energies indicating stronger delocalization effects.
A hypothetical table of significant NBO interactions for This compound , based on data from analogous compounds, is presented below. The stabilization energy E(2) quantifies the intensity of the donor-acceptor interaction.
Table 1: Hypothetical NBO Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O1 | σ(C2-C3) | 5.2 |
| LP (1) O1 | σ(C8a-C1) | 4.8 |
| LP (2) O4 | π(C3-C2) | 18.5 |
| π (C5-C6) | π(C7-C8) | 20.1 |
| π (C7-C8) | π(C8a-C4a) | 17.9 |
| LP (1) Br7 | π(C6-C5) | 2.5 |
Note: This data is illustrative and based on typical values for similar chromone structures.
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
The HOMO-LUMO gap is a particularly important descriptor, as a smaller gap suggests higher reactivity and lower kinetic stability. In chromone derivatives, the nature and position of substituents significantly influence these descriptors.
For This compound , the electron-withdrawing nature of the bromo and carboxylate groups is expected to lower the HOMO and LUMO energy levels. The bromo substituent, in particular, can be expected to modulate the electronic properties and reactivity of the chromone system.
While specific calculated values for the target molecule are not published, studies on related chromone derivatives allow for an estimation of these properties. The presence of π-conjugation in the chromone ring system generally leads to a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.1 |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
Note: These values are estimations based on computational studies of analogous bromo-substituted chromone derivatives.
Conformational Analysis and Stereochemical Insights
The conformational flexibility of This compound is primarily centered around the stereochemistry of the C3 carbon and the orientation of the methyl carboxylate group. The oxochromane ring itself is largely planar due to the sp2 hybridization of the atoms in the pyranone and benzene (B151609) rings.
However, the C3 position is sp3 hybridized, creating a chiral center. This means that This compound can exist as two enantiomers, (R)- and (S)-. The specific synthesis method would determine whether a racemic mixture or a particular enantiomer is produced.
The orientation of the methyl carboxylate group at C3 is also of conformational interest. Rotation around the C3-C(O)OCH3 bond will lead to different conformers with varying steric interactions. The most stable conformer would likely position the bulky ester group in a pseudo-equatorial orientation to minimize steric hindrance with the rest of the chromone core.
Computational studies on substituted cyclohexanes and other heterocyclic systems have shown that bulky substituents prefer equatorial positions to avoid 1,3-diaxial interactions. libretexts.org Although the oxochromane ring is not a cyclohexane (B81311), similar principles of minimizing steric strain apply. The planarity of the fused ring system, however, alters the specific conformational energetics compared to a simple cyclohexane ring.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the electron cloud is distorted by an intense electric field.
Organic molecules with extended π-conjugation and significant charge asymmetry often exhibit large NLO responses. Chromone derivatives, with their conjugated system, are therefore potential candidates for NLO materials. The introduction of electron-donating and electron-withdrawing groups can enhance the NLO properties by increasing the ground-state dipole moment and the charge transfer upon excitation.
In This compound , the bromo and methyl carboxylate groups are electron-withdrawing, which can influence the molecule's hyperpolarizability. Studies on other bromo-substituted aromatic compounds have shown that bromine can contribute to enhancing NLO properties. nih.gov The presence of the chromone core provides the necessary π-framework for charge delocalization.
Computational studies can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). While specific data for This compound is not available, related chromone and coumarin (B35378) derivatives have been investigated for their NLO properties. nih.gov These studies suggest that the strategic placement of substituents can significantly tune the NLO response.
Table 3: Predicted Non-Linear Optical Properties for this compound
| Property | Predicted Value |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: These are estimated values based on computational studies of similar organic molecules with NLO properties.
Reaction Pathway and Transition State Calculations
Understanding the reaction pathways for the synthesis of This compound is crucial for optimizing its production and for the design of new synthetic routes. Computational chemistry can be a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.
The synthesis of chromone-3-carboxylates often involves the cyclization of a substituted phenol (B47542) with a suitable three-carbon component. One common route is the Baker-Venkataraman rearrangement, followed by cyclization. nih.gov Another approach could involve the reaction of a 2-hydroxy-4-bromoacetophenone with diethyl oxalate.
Computational studies can model these reaction pathways to determine the most energetically favorable route. For example, transition state calculations can identify the energy barriers for each step of the reaction, providing insights into the reaction kinetics. By comparing the activation energies of different proposed mechanisms, the most likely pathway can be identified.
While a specific computational study on the synthesis of This compound has not been reported, there is extensive literature on the synthesis of chromones and related heterocycles. nih.govorganic-chemistry.orgacs.org These studies provide a foundation for proposing plausible reaction mechanisms that could be investigated computationally. For instance, the palladium-catalyzed aminocarbonylation of 3-iodochromone has been studied, and a plausible mechanism involving an aza-Michael addition and ring-opening/closing has been proposed. nih.gov Similar computational approaches could be applied to the synthesis of the title compound.
A hypothetical reaction coordinate diagram for a key step in a plausible synthetic route to This compound would show the relative energies of the reactants, the transition state, and the product, with the activation energy being the difference in energy between the reactants and the transition state.
Synthetic Utility and Scaffold Diversification of Methyl 7 Bromo 4 Oxochromane 3 Carboxylate
Methyl 7-bromo-4-oxochromane-3-carboxylate as a Key Intermediate in Organic Synthesis
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in organic synthesis. Its structure incorporates three key reactive sites: an aryl bromide on the benzene (B151609) ring, a β-keto ester system within the pyranone ring, and an activated methylene (B1212753) group at the C-2 position. This strategic combination of functional groups allows for a wide range of selective chemical transformations, making it a valuable building block for the synthesis of complex molecular scaffolds.
The presence of the 7-bromo substituent is particularly significant. Aryl bromides are classic substrates for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. mdpi.comyoutube.com This functionality is crucial for elaborating the aromatic portion of the molecule. Furthermore, bromo-substituted heterocycles are established precursors in the synthesis of medicinally relevant compounds, such as the potent HIV-1 capsid inhibitor Lenacapavir, which highlights the industrial value of such intermediates. chemrxiv.org
The β-keto ester moiety (positions C-3 and C-4) offers another dimension of reactivity. The ketone can undergo various nucleophilic additions, while the ester at C-3 can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced. acgpubs.orgnih.gov The acidity of the proton at the C-2 position, situated between two carbonyl groups, facilitates enolate formation, opening pathways for alkylation and condensation reactions. The foundational 7-bromochroman-4-one (B108298) core is accessible through established synthetic routes, ensuring the availability of this versatile starting material for broader applications. chemicalbook.comnih.gov
Strategies for Derivatization and Scaffold Elaboration
The molecular architecture of this compound allows for systematic and regioselective modifications at multiple sites, enabling extensive scaffold diversification.
Introduction of Diverse Functional Groups on the Chromane (B1220400) Core
While much of the derivatization chemistry focuses on the existing bromine and ester functionalities, the chromane core itself presents opportunities for further functionalization. The activated methylene proton at the C-2 position is a prime site for electrophilic substitution via its enolate. Reactions such as alkylation or acylation can introduce new substituents at this position. Furthermore, the ketone at C-4 can be a handle for reactions like the Wittig olefination or reductive amination, transforming the pyranone ring and introducing new functional diversity. However, literature primarily details modifications at the more reactive bromine and ester sites.
Modifications at the Bromine and Ester Positions
The bromine and ester groups are the most exploited handles for diversification. The aryl bromide at the C-7 position is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds under mild conditions. youtube.com The ester group at C-3 can be readily converted into other functional groups like carboxylic acids, amides, and alcohols.
At the Bromine Position (C-7):
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids introduces new aromatic systems, creating biaryl structures. This is one ofthe most common methods for C-C bond formation. mdpi.com
Sonogashira Coupling: Coupling with terminal alkynes yields 7-alkynyl-substituted chromanones, which are valuable precursors for further transformations or as components in functional materials. researchgate.net
Heck Coupling: Reaction with alkenes attaches vinyl groups to the chromane core.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 7-position.
At the Ester Position (C-3):
Hydrolysis: Saponification of the methyl ester provides the corresponding carboxylic acid, which can serve as a handle for further reactions, such as amide coupling.
Amidation: The ester can be directly converted to a wide range of amides by heating with primary or secondary amines. acgpubs.org Alternatively, hydrolysis to the carboxylic acid followed by activation with a coupling agent and reaction with an amine is a highly efficient method. nih.gov
Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into a carbohydrazide (B1668358), a key intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles. nih.gov
Reduction: The ester group can be selectively reduced to a primary alcohol, providing another point for diversification.
The following table summarizes the key derivatization strategies:
| Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group |
| C-7 (Bromine) | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Alkynyl | |
| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl | |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | Secondary/Tertiary Amine | |
| C-3 (Ester) | Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | Carboxylic Acid |
| Amidation | Amine, Heat or Coupling Agent (for acid) | Amide | |
| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Carbohydrazide | |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
Applications in the Construction of Fused Heterocyclic Systems
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the construction of polycyclic and fused heterocyclic systems. These reactions often proceed via a sequence of derivatization followed by an intramolecular cyclization.
For instance, a Sonogashira coupling reaction at the C-7 position with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization (e.g., a Williamson ether synthesis or a Michael addition) to construct a new furan (B31954) or pyran ring fused to the chromanone scaffold.
Another powerful strategy involves the initial modification of the ester group. Conversion of the ester to a carbohydrazide at the C-3 position generates a potent dinucleophile. nih.gov This hydrazide can then undergo condensation with a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring, or it could react intramolecularly. For example, treatment with nitrous acid could form an acyl azide, which might then undergo a Curtius rearrangement and cyclization to form a fused oxazolone (B7731731) ring system. The synthesis of complex fused systems like thiazolo[3,2-a]pyrimidines from related bromo-aryl precursors demonstrates the feasibility of such cyclization strategies. mdpi.com
Exploitation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The β-keto ester functionality within this compound makes it a prime candidate for participation in such reactions.
One plausible MCR is a Biginelli-type reaction. In this scenario, the chromanone could act as the 1,3-dicarbonyl component, reacting with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis. This would lead to the formation of a novel dihydropyrimidinone ring fused to the chromane core, generating significant molecular complexity in a single step. The successful use of related building blocks in three-component condensations supports the potential of this approach. mdpi.com
Furthermore, the activated methylene group at C-2 could participate in Knoevenagel condensation with an aldehyde, initiating a cascade of reactions in the presence of other nucleophiles. For example, a three-component reaction between the chromanone, an aromatic aldehyde, and malononitrile (B47326) could potentially yield a fused pyran or pyridine (B92270) ring, depending on the reaction conditions and subsequent cyclization pathways. While specific MCRs involving this compound are not extensively documented, its structural motifs are analogous to those widely and successfully employed in this field.
Emerging Trends and Future Research Directions in 4 Oxochromane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Recent advancements include the use of microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. researchgate.net For instance, microwave-assisted synthesis has been successfully employed for the preparation of various chromene and chromanone derivatives. researchgate.net Furthermore, the use of environmentally benign solvents, such as water, and the development of catalyst-based approaches with minimal environmental impact are gaining prominence. nih.govresearchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, represents another key strategy for enhancing the efficiency and sustainability of 4-oxochromane synthesis. organic-chemistry.org
For a molecule like Methyl 7-bromo-4-oxochromane-3-carboxylate, a potential sustainable synthetic route could involve a domino reaction sequence. An example of such a strategy is the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, which can be followed by oxidation to yield functionalized chroman-2-ones and chromanes. scispace.com Adapting such a sequence could provide a more streamlined and sustainable pathway to the target molecule and its derivatives.
Exploration of Unconventional Reactivity Patterns (e.g., C-H Functionalization)
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce molecular complexity. rhhz.netnih.govresearchgate.netrsc.orgresearchgate.net In the context of 4-oxochromanones, the selective functionalization of C-H bonds at various positions of the chromone (B188151) scaffold is an area of active research.
The pyranone ring of chromones contains C(sp2)−H bonds at the C2 and C3 positions that are intrinsically more reactive than typical aryl or alkenyl C-H bonds, making them prime targets for direct functionalization. rhhz.net Transition metal-catalyzed reactions have been successfully employed for the C2-arylation and C2-alkylation of chromones. rhhz.net For instance, palladium-catalyzed C2-arylation of chromones with arylboronic acids has been reported. rhhz.net
Furthermore, the C-5 position of the chromone ring can be functionalized through chelation-assisted, transition metal-catalyzed reactions, where the keto group acts as a directing group. nih.gov The electron-rich C-3 position can be functionalized using electrophilic coupling partners. nih.gov These C-H functionalization strategies provide a direct route to novel 4-oxochromane derivatives that would be challenging to access through traditional methods. For this compound, the bromine atom at the 7-position already provides a handle for further modification, but C-H functionalization could offer alternative and complementary strategies for introducing diverse substituents onto the chromane (B1220400) core.
Advanced Catalysis for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for achieving high levels of selectivity and efficiency in the synthesis of complex molecules like 4-oxochromanones. researchgate.netorganic-chemistry.org Both transition metal catalysis and organocatalysis have played pivotal roles in advancing the synthesis of chromane and chromanone derivatives.
Transition metal catalysts, such as those based on rhodium, ruthenium, and palladium, have been extensively used for various transformations, including asymmetric transfer hydrogenation of flavanones to produce chiral flavanols with excellent enantioselectivity. organic-chemistry.org Nickel-catalyzed asymmetric synthesis has also been employed to produce chiral chromans. chemrxiv.org
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Chiral organocatalysts have been successfully used in domino reactions to produce functionalized chroman-2-ones and chromanes with high diastereo- and enantioselectivity. scispace.com These advanced catalytic methods are instrumental in controlling the stereochemistry of the products, which is often critical for their biological activity.
| Catalyst Type | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Rhodium | Asymmetric Transfer Hydrogenation | High enantioselectivity | organic-chemistry.org |
| Ruthenium | Asymmetric Transfer Hydrogenation | Excellent enantioselectivity and diastereoselectivity | organic-chemistry.org |
| Nickel | Asymmetric Synthesis of Chiral Chromans | High yields and enantioselectivities | chemrxiv.org |
| Organocatalysts (Cinchona alkaloid derivatives) | Domino Michael/Hemiacetalization | High diastereo- and enantioselectivity | scispace.com |
Computational Design and Prediction of Novel Chromane Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govnih.govmedchemexpress.comrpi.edunih.govrsc.orgnih.gov In the context of 4-oxochromane chemistry, computational methods are being increasingly used to design novel derivatives with desired properties and to predict their biological activities.
Quantitative Structure-Activity Relationship (QSAR) models are powerful predictive tools that correlate the chemical structure of a molecule with its biological activity or physical properties. rpi.edu These models can be used to screen virtual libraries of chromane derivatives and prioritize candidates for synthesis and experimental testing. Molecular dynamics simulations and binding free energy calculations can provide detailed insights into the interactions between chromane derivatives and their biological targets, aiding in the rational design of more potent and selective compounds. nih.gov For example, such methods have been used to predict the inhibitory activity of chromane derivatives against specific enzymes. nih.gov
| Computational Method | Application in Chromane Chemistry | Reference |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and physical properties | rpi.edunih.gov |
| Molecular Dynamics Simulation | Studying protein-ligand interactions and binding modes | nih.gov |
| Binding Free Energy Calculation | Predicting binding affinity of chromane derivatives to their targets | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the ability to perform multi-step syntheses in a continuous fashion. scribd.comresearchgate.netresearchgate.netnih.govyoutube.comnih.govalmacgroup.comazolifesciences.comyoutube.comd-nb.info
In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.comyoutube.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. youtube.com The integration of in-line purification and analytical techniques allows for the real-time monitoring and optimization of reactions. azolifesciences.com
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid synthesis of libraries of compounds for high-throughput screening. researchgate.netresearchgate.netnih.govyoutube.com These systems can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention. The application of these technologies to the synthesis of 4-oxochromane derivatives has the potential to significantly accelerate the discovery of new drug candidates and functional materials.
Advanced Analytical Techniques for Reaction Monitoring and Characterization
The development of advanced analytical techniques is essential for the effective monitoring of chemical reactions and the comprehensive characterization of the resulting products. numberanalytics.comnumberanalytics.comresearchgate.netdiscoveracs.orglookchem.comacs.org In the synthesis of 4-oxochromane derivatives, a variety of spectroscopic and chromatographic methods are employed.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the structure and purity of the synthesized compounds. numberanalytics.comlookchem.com Real-time reaction monitoring using in-situ spectroscopic methods can provide valuable insights into reaction kinetics and mechanisms. numberanalytics.comdiscoveracs.org
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of reactants, intermediates, and products in a reaction mixture. numberanalytics.com The coupling of HPLC with mass spectrometry (LC-MS) is a powerful tool for the identification of unknown compounds and impurities. The application of these advanced analytical techniques is crucial for ensuring the quality and reproducibility of the synthesis of 4-oxochromane derivatives.
| Analytical Technique | Application | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure elucidation and purity determination | numberanalytics.comlookchem.com |
| Infrared (IR) Spectroscopy | Identification of functional groups and reaction monitoring | numberanalytics.com |
| Mass Spectrometry (MS) | Molecular weight determination and structural analysis | lookchem.com |
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and quantification | numberanalytics.com |
| In-situ Spectroscopy | Real-time reaction monitoring and kinetic studies | numberanalytics.comdiscoveracs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 7-bromo-4-oxochromane-3-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Esterification : React 7-bromo-4-oxochromane-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor progress via TLC .
- Bromination : Introduce bromine at the 7-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water .
- Critical Parameters :
| Step | Key Variables | Optimal Conditions | Yield Range |
|---|---|---|---|
| Esterification | Catalyst concentration, temperature | 5% H₂SO₄, 65°C | 70-85% |
| Bromination | NBS stoichiometry, reaction time | 1.1 eq NBS, 12 hrs | 60-75% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : Confirm substitution pattern via ¹H NMR (δ 4.3 ppm for methoxy group, δ 7.1-7.3 ppm for aromatic protons) and ¹³C NMR (δ 170 ppm for carbonyl) .
- IR : Identify ester C=O stretch (~1720 cm⁻¹) and chromanone carbonyl (~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at m/z 299.2) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use gloves and eye protection; avoid inhalation (use fume hood) .
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the ester group .
Q. What are the key reactive sites for further functionalization of this compound?
- Bromo Substituent : Suzuki coupling (C7-Br with aryl boronic acids) .
- Ester Group : Hydrolysis to carboxylic acid (LiOH/H₂O-THF) or transesterification .
- Chromanone Core : Reduction of 4-oxo group (NaBH₄) or epoxidation of the chromene ring .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Approach :
- Refine structures using SHELXL (R-factor < 5%) with high-resolution data .
- Analyze hydrogen bonding (e.g., C=O⋯H interactions) and π-stacking using Mercury software .
- Example Data (Analogous Compound) :
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 | |
| Unit cell (Å) | a=5.68, b=16.04, c=16.30 | |
| Z | 2 |
Q. What mechanistic insights can be gained from studying bromination or ester hydrolysis pathways?
- Bromination : Use deuterated solvents (e.g., CDCl₃) to track radical intermediates via EPR .
- Hydrolysis : Perform kinetic studies (pH vs. rate) to distinguish acid- vs. base-catalyzed mechanisms .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .
- Crystallography : Validate structures via PLATON/CHECKCIF to flag outliers (e.g., bond angles > 5σ) .
Q. What computational methods are suitable for modeling reactivity or electronic properties?
- DFT Studies : Optimize geometry at B3LYP/6-31G* level; calculate HOMO/LUMO gaps (e.g., ~4.5 eV for chromanone core) .
- MD Simulations : Predict solubility parameters using COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
